2-氨基-5-甲基噻唑-4-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

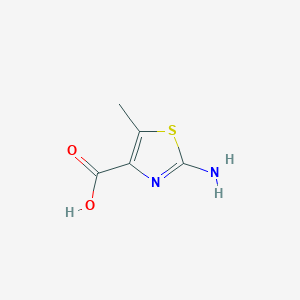

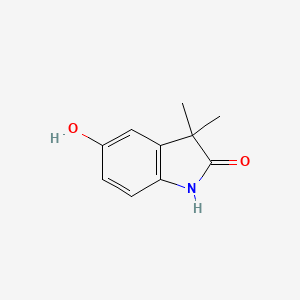

2-amino-5-methyl-1,3-thiazole-4-carboxylic Acid is a useful research compound. Its molecular formula is C5H6N2O2S and its molecular weight is 158.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-amino-5-methyl-1,3-thiazole-4-carboxylic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-5-methyl-1,3-thiazole-4-carboxylic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

结核病治疗

2-氨基-5-甲基噻唑-4-羧酸: 衍生物在抗击结核病 (TB) 中显示出良好的效果。 这些化合物已被鉴定为对结核分枝杆菌 H37Rv 和 β-酮酰基-ACP 合成酶mtFabH 有活性 。这表明它们可以作为一类新型抗结核药物,有可能帮助对抗耐药性结核病并缩短治疗时间。

抗菌和抗癌药

2-氨基-5-甲基噻唑-4-羧酸 的噻唑环结构是合成席夫单/二碱配位化合物的重要组成部分。 这些化合物已被证明具有抗菌和抗癌作用,表明其在医学研究中具有广泛的应用前景 .

化学合成

作为一种杂环结构单元,2-氨基-5-甲基噻唑-4-羧酸 用于化学合成。 它可以用来合成各种复杂的分子,这些分子可以应用于从制药到材料科学等各个领域 .

DNA 相互作用

2-氨基噻唑-4-羧酸酯 的衍生物被发现可以与 DNA 结合并与拓扑异构酶 II 相互作用。这种相互作用会导致 DNA 双链断裂、G2 期阻滞,最终导致细胞死亡。 这种特性在化疗药物的开发中特别有用 .

丰富生物相关化学空间

2-氨基噻唑 核心在丰富生物相关化学空间中起着至关重要的作用。 它已被用于设计 2,4-二氨基-5-酮噻唑的同系物,这些同系物在新型治疗剂的开发中具有重要意义 .

嘧啶支架的合成

2-氨基噻唑: 衍生物用于多组分反应以生产嘧啶支架。 这些支架已显示出对各种癌细胞系的细胞毒性,突出了其在癌症研究中的潜力 .

作用机制

Target of Action

The primary target of 2-amino-5-methylthiazole-4-carboxylic acid is the β-Ketoacyl-ACP Synthase enzyme, also known as mtFabH . This enzyme plays a crucial role in the fatty acid synthesis pathway of Mycobacterium tuberculosis .

Mode of Action

The compound interacts with its target, the mtFabH enzyme, through hydrogen bonding . The carboxyl group of the thiazole ring forms hydrogen bonds with the NH of Cys112, while the NH2 is proximal to and forms hydrogen bonds with the imidazole ring of His244 .

Biochemical Pathways

The interaction of 2-amino-5-methylthiazole-4-carboxylic acid with mtFabH affects the fatty acid synthesis pathway . This pathway is essential for the survival and virulence of Mycobacterium tuberculosis . The disruption of this pathway can lead to the death of the bacteria, making this compound a potential anti-tubercular agent .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption .

Result of Action

The result of the action of 2-amino-5-methylthiazole-4-carboxylic acid is the inhibition of the mtFabH enzyme, leading to the disruption of the fatty acid synthesis pathway . This disruption can cause the death of Mycobacterium tuberculosis .

Action Environment

The action, efficacy, and stability of 2-amino-5-methylthiazole-4-carboxylic acid can be influenced by various environmental factors. For instance, the compound is solid at room temperature and should be stored at 2-8°C . It’s important to note that the compound may produce toxic sulfur dioxide gas in the air . Therefore, it should be handled and stored properly to ensure its stability and efficacy.

属性

IUPAC Name |

2-amino-5-methyl-1,3-thiazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2S/c1-2-3(4(8)9)7-5(6)10-2/h1H3,(H2,6,7)(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAANOAVDEBKXEY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363774 |

Source

|

| Record name | 2-amino-5-methyl-1,3-thiazole-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

688064-14-4 |

Source

|

| Record name | 2-amino-5-methyl-1,3-thiazole-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the main biological activity reported for 2-amino-5-methylthiazole-4-carboxylic acid?

A1: Research indicates that 2-amino-5-methylthiazole-4-carboxylic acid exhibits vitamin B1-like activity. [] This suggests potential applications in areas where thiamine (vitamin B1) deficiency is a concern.

Q2: Does 2-amino-5-methylthiazole-4-carboxylic acid offer any protection against ethanol toxicity?

A2: A study explored the pharmacological effects of thiazoles, specifically focusing on 2-amino-5-methylthiazole-4-carboxylic acid. [] While the abstract doesn't provide detailed results, it indicates the research investigated the compound's potential protective effect against experimental ethyl alcohol poisoning.

Q3: Can you elaborate on the research by Goodwin and colleagues regarding 2-amino-5-methylthiazole-4-carboxylic acid and vitamin B1 activity?

A3: Goodwin and colleagues conducted extensive research on 2-amino-5-methylthiazole-4-carboxylic acid. [] While the full text of the research paper isn't provided, the abstract mentions various experiments and observations related to the compound's vitamin B1-like activity. The researchers likely investigated how this compound interacts with biological systems in a manner similar to thiamine, potentially impacting metabolic pathways and physiological processes.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-Aminophenyl)thio]acetamide](/img/structure/B1270640.png)

![3-Chloro-5-(2-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1270643.png)

![6-(Isopropylthio)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B1270647.png)

methanone](/img/structure/B1270661.png)

![ethyl 2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]acetate](/img/structure/B1270670.png)